Zuclopentixol
Vue d'ensemble
Description
Le zuclopenthixol, également connu sous le nom de zuclopentixol, est un médicament principalement utilisé pour traiter la schizophrénie et autres psychoses. Il appartient à la classe des antipsychotiques typiques et est chimiquement classé comme une thioxanthène. Le zuclopenthixol est l'isomère cis du clopenthixol et a été introduit en 1978 . Il fonctionne comme un antagoniste des récepteurs dopaminergiques, en particulier les récepteurs D1 et D2, et possède également une forte affinité pour les récepteurs alpha1-adrénergiques et 5-HT2 .
Applications De Recherche Scientifique
Zuclopenthixol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of thioxanthene chemistry and its derivatives.
Biology: Zuclopenthixol is used in research on dopamine receptor function and signaling pathways.
Medicine: It is extensively studied for its therapeutic effects in treating schizophrenia and other psychotic disorders.
Industry: Zuclopenthixol is used in the pharmaceutical industry for the development of antipsychotic medications
Mécanisme D'action
Target of Action
Zuclopenthixol, a thioxanthene-based neuroleptic, primarily targets D1 and D2 dopamine receptors , alpha1-adrenergic receptors , and 5-HT2 receptors . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, reward, and motor control.
Mode of Action
Zuclopenthixol acts mainly by antagonism of D1 and D2 dopamine receptors . It also has high affinity for alpha1-adrenergic and 5-HT2 receptors . By blocking these receptors, Zuclopenthixol inhibits the overactivity of dopamine, which is often associated with psychotic disorders.
Pharmacokinetics
Zuclopenthixol has an oral bioavailability of 49% . It is extensively protein-bound (98%) and is metabolized in the liver, primarily by Cytochrome P450 2D6 and CYP3A4 . The elimination half-life is 20 hours for oral administration and 19 days for intramuscular injection . These pharmacokinetic properties influence the drug’s bioavailability and duration of action.
Action Environment
The action, efficacy, and stability of Zuclopenthixol can be influenced by various environmental factors. For instance, the presence of other medications can impact its metabolism, particularly drugs that inhibit or induce Cytochrome P450 2D6 or CYP3A4 . Additionally, individual genetic variations in these metabolic enzymes can also influence the drug’s effectiveness and risk of side effects.
Analyse Biochimique
Biochemical Properties
Zuclopenthixol interacts with several biomolecules, including 5-hydroxytryptamine receptor 2A, D (1B) dopamine receptor, D (2) dopamine receptor, D (1A) dopamine receptor, and alpha-1A adrenergic receptor . It acts as an antagonist at these receptors, thereby influencing biochemical reactions within the body .
Cellular Effects
Zuclopenthixol’s antagonistic action on dopamine receptors influences various cellular processes. By blocking dopamine receptors, it can alter cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Zuclopenthixol are complex and depend on the context of the cell’s environment and the presence of other signaling molecules.
Molecular Mechanism
Zuclopenthixol exerts its effects at the molecular level primarily through its antagonistic action on D1 and D2 dopamine receptors . By binding to these receptors, it prevents dopamine from exerting its typical effects, leading to changes in downstream signaling pathways, potential enzyme inhibition or activation, and alterations in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of Zuclopenthixol can vary with different dosages . At lower doses, it has been observed to decrease offensive behaviors without impairing motor activity. At higher doses, its anti-aggressive action was accompanied by a marked increase in immobility .
Metabolic Pathways
Zuclopenthixol is metabolized mainly by sulphoxidation, side chain N-dealkylation, and glucuronic acid conjugation . The metabolites resulting from these metabolic pathways are devoid of pharmacological activity . It is known that Zuclopenthixol is metabolized by Cytochrome P450 2D6 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du zuclopenthixol implique plusieurs étapes, en commençant par la préparation du noyau thioxanthène. Les étapes clés comprennent :
Formation du noyau thioxanthène : Cela implique la réaction de la 2-chlorothioxanthone avec un agent alkylant approprié pour former la structure thioxanthène.
Introduction du cycle pipérazine : Le noyau thioxanthène est ensuite mis en réaction avec un dérivé de pipérazine pour introduire le cycle pipérazine.
Modifications finales :
Méthodes de production industrielle : La production industrielle de zuclopenthixol implique généralement l'optimisation des conditions de réaction afin d'assurer un rendement élevé et une pureté élevée. Cela comprend le contrôle de la température, du pH et des conditions de solvant pendant la synthèse. Le produit final est ensuite purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour répondre aux normes pharmacopéiques .
Analyse Des Réactions Chimiques
Le zuclopenthixol subit diverses réactions chimiques, notamment :
Oxydation : Le zuclopenthixol peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre dans le noyau thioxanthène.
Réduction : Des réactions de réduction peuvent se produire au niveau des doubles liaisons à l'intérieur de la molécule.
Substitution : Des réactions de substitution peuvent se produire au niveau de l'atome de chlore ou d'autres sites réactifs à l'intérieur de la molécule.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs d'halogénation comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut entraîner la formation de dérivés thioxanthène réduits .
4. Applications de la recherche scientifique
Le zuclopenthixol a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle dans les études de la chimie des thioxanthènes et de ses dérivés.
Biologie : Le zuclopenthixol est utilisé dans la recherche sur le fonctionnement des récepteurs dopaminergiques et les voies de signalisation.
Médecine : Il est largement étudié pour ses effets thérapeutiques dans le traitement de la schizophrénie et d'autres troubles psychotiques.
Industrie : Le zuclopenthixol est utilisé dans l'industrie pharmaceutique pour le développement de médicaments antipsychotiques
5. Mécanisme d'action
Le zuclopenthixol exerce ses effets antipsychotiques en bloquant les récepteurs de la dopamine dans le cerveau. Plus précisément, il agit comme un antagoniste des récepteurs D1 et D2 de la dopamine, qui sont impliqués dans la régulation de l'humeur, du comportement et des fonctions cognitives. De plus, le zuclopenthixol a une forte affinité pour les récepteurs alpha1-adrénergiques et 5-HT2, ce qui contribue à son profil pharmacologique global .
Comparaison Avec Des Composés Similaires
Le zuclopenthixol est similaire à d'autres neuroleptiques à base de thioxanthène, tels que :
Clopenthixol : Le composé parent duquel le zuclopenthixol est dérivé.
Flupenthixol : Un autre dérivé de la thioxanthène avec des propriétés antipsychotiques similaires.
Chlorprothixène : Un composé apparenté avec un mécanisme d'action similaire.
Unicité : Le zuclopenthixol est unique dans son profil spécifique de liaison aux récepteurs et sa capacité à être formulé dans différentes préparations, telles que le zuclopenthixol décanoate pour les injections à action prolongée et le zuclopenthixol acétate pour les injections à action courte .
Activité Biologique
Zuclopenthixol is a thioxanthene derivative and a typical antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. Its biological activity is characterized by its interaction with various neurotransmitter receptors, particularly dopamine receptors, and its pharmacokinetic properties. This article provides a comprehensive overview of the biological activity of zuclopenthixol, including its mechanism of action, pharmacokinetics, clinical efficacy, and associated side effects.
Zuclopenthixol primarily acts as an antagonist at dopamine D1 and D2 receptors, which are crucial in the regulation of mood and behavior. The compound also exhibits antagonistic properties at several other receptor types:
- 5-HT2A Receptors : Involved in mood regulation and cognition.
- Alpha-1 Adrenergic Receptors : Associated with vasodilation and blood pressure regulation.
- Histamine H1 Receptors : Linked to sedation and appetite stimulation.
This multi-receptor activity contributes to the therapeutic effects of zuclopenthixol in managing psychotic symptoms while also accounting for some of its side effects .
Pharmacokinetics
The pharmacokinetic profile of zuclopenthixol is essential for understanding its clinical application. Key pharmacokinetic parameters include:
Clinical Efficacy
Numerous studies have evaluated the efficacy of zuclopenthixol in treating schizophrenia. A systematic review indicated that zuclopenthixol dihydrochloride is comparable to other antipsychotics regarding global state and mental state outcomes. However, it may lead to a higher incidence of movement disorders compared to clozapine and risperidone .
Case Studies
- Study on Zuclopenthixol Decanoate : A review highlighted that zuclopenthixol decanoate effectively postponed relapses in schizophrenia when compared to other depot antipsychotics. The number needed to treat (NNT) for preventing relapse was found to be 8, indicating a significant clinical benefit .
- Comparative Study with Placebo : In trials comparing zuclopenthixol with placebo, it was noted that while the drug was effective in managing symptoms, it also presented risks for adverse effects such as sedation and extrapyramidal symptoms .
Side Effects
The use of zuclopenthixol is associated with several side effects, which are common among antipsychotic medications:
- Extrapyramidal Symptoms (EPS) : Including tremors, rigidity, and tardive dyskinesia.
- Sedation : Due to H1 receptor antagonism.
- Neuroleptic Malignant Syndrome (NMS) : A rare but serious condition characterized by muscle rigidity, fever, and autonomic instability.
- QTc Interval Prolongation : Increased risk for arrhythmias .
Propriétés
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPIAZLQTJBIFN-DVZOWYKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048233 | |
Record name | Zuclopenthixol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zuclopenthixol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slight, 2.60e-03 g/L | |
Record name | Zuclopenthixol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01624 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zuclopenthixol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Zuclopenthixol is a typical antipsychotic neuroleptic drug of the thioxanthene class. It mainly acts by antagonism of D1 and D2 dopamine receptors. Zuclopenthixol also has high affinity for alpha1-adrenergic and 5-HT2 receptors. It has weaker histamine H1 receptor blocking activity, and even lower affinity for muscarinic cholinergic and alpha2-adrenergic receptors. | |
Record name | Zuclopenthixol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01624 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53772-83-1, 982-24-1 | |
Record name | Zuclopenthixol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53772-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zuclopenthixol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053772831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zuclopenthixol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01624 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clopenthixol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zuclopenthixol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clopenthixol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Zuclopenthixol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZUCLOPENTHIXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ISU063SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Zuclopenthixol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
~50 | |
Record name | Zuclopenthixol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01624 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Zuclopenthixol exerts its antipsychotic effects primarily through antagonism of dopamine receptors, specifically the D1 and D2 subtypes. [, , ] This action helps regulate dopamine activity in the brain, which is believed to be dysregulated in conditions like schizophrenia.
A: While many antipsychotics primarily target D2 receptors, Zuclopenthixol exhibits mixed D1/D2 receptor antagonism. [] The clinical implications of this are not fully understood, but some research suggests it may contribute to a broader spectrum of action and potentially influence both positive and negative symptoms of schizophrenia.
A: Yes, in addition to dopamine receptors, Zuclopenthixol also interacts with other neurotransmitter systems, including alpha-adrenergic receptors. This interaction may contribute to some of its side effects, such as sedation and potential cardiovascular effects. [, ]
A: While the provided research papers don't delve into detailed spectroscopic analysis, they do mention the use of High-Performance Liquid Chromatography (HPLC) for determining Zuclopenthixol concentrations in serum. [, ] This suggests the application of analytical techniques for its characterization and quantification.
A: Zuclopenthixol exists in various formulations, including oral tablets, short-acting intramuscular injections (Zuclopenthixol acetate), and long-acting intramuscular injections (Zuclopenthixol decanoate). [, , ]
A: A study involving healthy volunteers indicated that taking Zuclopenthixol with food increased its bioavailability, likely by reducing presystemic clearance, but did not affect the absorption rate. []
A: Zuclopenthixol tablets are administered daily. The acetate formulation provides a short-acting effect (around 72 hours), while the decanoate formulation allows for administration every 2-4 weeks due to its prolonged release. [, , ]
A: Research shows significant fluctuations in serum Zuclopenthixol levels after intramuscular injections of Zuclopenthixol decanoate, with a peak around day 3 and a decline towards day 14. [] This fluctuation pattern highlights the importance of dosage and administration frequency.
A: Limited evidence from two older studies suggests Zuclopenthixol dihydrochloride might be more effective than placebo in alleviating schizophrenic symptoms, but the data is of low quality due to small sample sizes and potential bias. [] More robust studies are needed to confirm this finding.
A: Several studies have investigated Zuclopenthixol against other antipsychotic medications. For instance, in one study, Zuclopenthixol dihydrochloride was not found to be superior to haloperidol in controlling acute psychotic symptoms. [] Another study found a trend towards a faster onset of action with Zuclopenthixol compared to a haloperidol/levomepromazine combination in elderly patients with agitation. []
A: Yes, research suggests Zuclopenthixol might be beneficial in managing aggressive and disruptive behaviors in individuals with mental retardation. [, ] Studies indicated its efficacy in reducing aggressive outbursts and maintaining a lower rate of such behaviors over time.
A: Yes, some studies compared the efficacy of Zuclopenthixol acetate to other antipsychotics for managing acute psychotic agitation. One study found that intramuscular olanzapine was more effective than Zuclopenthixol acetate in reducing the need for restraint, while haloperidol showed comparable effects to both. []
A: Zuclopenthixol, like many typical antipsychotics, can cause extrapyramidal side effects (EPS), including tremors, muscle stiffness, and restlessness. [, , ] Sedation is also a common side effect, potentially due to its interaction with alpha-adrenergic receptors. [, ]
A: While rare, there have been case reports of serious adverse effects associated with Zuclopenthixol, including neuroleptic malignant syndrome (NMS) and blood dyscrasias like neutropenia and thrombocytopenia. [, ] These reports underscore the importance of careful monitoring and appropriate dosing.
A: Yes, Zuclopenthixol can interact with other medications, potentially leading to increased side effects or reduced efficacy. One case report highlighted a potential interaction between Zuclopenthixol and letrozole (an aromatase inhibitor used in breast cancer treatment), resulting in severe extrapyramidal symptoms. []
A: Yes, research suggests that concurrent use of Zuclopenthixol with tricyclic antidepressants (TCAs) like perphenazine might lead to increased serum concentrations of TCAs. [] This potential for interaction highlights the importance of careful medication management and monitoring.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.